Paniculidine C
Overview
Description
Paniculidine C is a natural product found in Glycosmis pentaphylla, Murraya paniculata, and other organisms with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Paniculidine C, along with paniculidine B and other related compounds, has been synthesized through a combined Tamaru allylation/olefin cross-metathesis approach. This synthesis is notable for its regiocontrolled production of prenylindole intermediates and its transformation into 2-methylcarbazole, catalyzed by sulfonic acid-functionalized silica gel (Tseng et al., 2017).
Pharmacological Potential
- Research on this compound is limited in terms of its direct pharmacological applications. However, studies on related compounds, such as paniculidines D-F, have been conducted, with these compounds isolated from the roots of Murraya paniculata. These studies focused on understanding the structural properties and potential biological activities of these indole alkaloid derivatives (Wang et al., 2018).
Methodological Advances
- A methodology for the preparation of 1-methoxyindoles has been reported, facilitating the synthesis of paniculidine B and C. This approach highlights the accessibility to a variety of natural products possessing similar skeletons, underlining the potential for broader research applications in the field of natural product synthesis (Selvakumar & Rajulu, 2004).
Properties
IUPAC Name |
4-(1H-indol-3-yl)-2-methylbutan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(9-15)6-7-11-8-14-13-5-3-2-4-12(11)13/h2-5,8,10,14-15H,6-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDRKMFRRDQIRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CNC2=CC=CC=C21)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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